
Rock2-IN-2
Overview
Description
ROCK2-IN-2 is a selective inhibitor of Rho-associated protein kinase 2 (ROCK2), a member of the serine-threonine protein kinase family. This compound has an IC50 value of less than 1 μM, indicating its high potency . ROCK2 plays a crucial role in various cellular functions, including actin organization, cell adhesion, cell migration, and cytokinesis . This compound is used primarily for research purposes, particularly in the study of diseases such as fibrosis, inflammatory disorders, autoimmune disorders, and cardiovascular disorders .
Preparation Methods
Chemical Reactions Analysis
ROCK2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Neurodegenerative Diseases
ROCK2 has been implicated in several neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). Research indicates that inhibition of ROCK2 can enhance autophagic processes, reducing tau protein levels associated with AD pathology. Specifically, ROCK2 inhibition has been shown to improve actin dynamics, promoting dendritic spine structural plasticity, which is crucial for cognitive function .
Case Study: Alzheimer's Disease
- Objective : To explore the therapeutic benefits of ROCK2 inhibition in AD.
- Findings : Pharmacological inhibition of ROCK2 led to reduced tau aggregation and improved cognitive outcomes in animal models. The mechanism involves the reduction of mTOR phosphorylation, which enhances autophagosome formation and facilitates tau degradation .
Metabolic Disorders
Recent studies have identified ROCK2 as a key regulator in metabolic pathways, particularly in diabetic nephropathy. Inhibition of ROCK2 has been associated with improved energy homeostasis in podocytes, which play a critical role in kidney function.
Case Study: Diabetic Podocytopathy
- Objective : To examine the role of ROCK2 in podocyte metabolism and its implications for diabetic kidney disease.
- Findings : ROCK2 was found to suppress PPARα activity, leading to altered fatty acid oxidation and increased podocyte apoptosis. Inhibition of ROCK2 improved albuminuria and glomerular sclerosis in diabetic models, suggesting a protective role against diabetic renal injury .
Cancer Research
ROCK2 is also being studied for its involvement in cancer biology. Elevated levels of ROCK2 have been associated with poor prognosis in hepatocellular carcinoma (HCC). Targeting ROCK2 may provide a novel therapeutic strategy for managing HCC.
Case Study: Hepatocellular Carcinoma
- Objective : To analyze the relationship between ROCK2 expression and HCC prognosis.
- Findings : Increased expression of ROCK2 was correlated with tumor progression and poor patient outcomes. This suggests that ROCK2 could be a potential biomarker for HCC and a target for therapeutic intervention .
Cardiovascular Health
In addition to its roles in cancer and metabolic disorders, ROCK2 is implicated in cardiovascular diseases. Inhibition of ROCK2 has shown promise in reducing vascular inflammation and improving endothelial function.
Case Study: Vascular Inflammation
- Objective : To assess the effects of ROCK2 inhibition on vascular health.
- Findings : Studies demonstrated that ROCK2 inhibition reduced inflammatory markers and improved endothelial function in preclinical models of cardiovascular disease .
Summary Table of Applications
Mechanism of Action
ROCK2-IN-2 exerts its effects by inhibiting the activity of ROCK2. This inhibition disrupts the RhoA/ROCK signaling pathway, which is involved in various cellular functions such as actin organization, cell adhesion, and migration . The molecular targets of this compound include the myosin light chain and LIM kinases, which are phosphorylated by ROCK2 to regulate actin dynamics . By inhibiting ROCK2, this compound can modulate these processes and potentially treat diseases associated with dysregulated actin dynamics .
Comparison with Similar Compounds
ROCK2-IN-2 is unique in its high selectivity and potency as a ROCK2 inhibitor. Similar compounds include:
Fasudil: A non-selective ROCK inhibitor used in the treatment of cerebral vasospasm and ischemic stroke.
Y-27632: A selective ROCK1/2 inhibitor used in various research applications.
This compound stands out due to its high selectivity for ROCK2, making it a valuable tool for studying ROCK2-specific pathways and developing targeted therapies .
Biological Activity
Rock2-IN-2, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), has emerged as a significant compound in various biological studies due to its potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for treating various diseases.
ROCK2 is involved in several cellular processes, including cytoskeletal dynamics, cell migration, and apoptosis. Inhibition of ROCK2 by this compound has been shown to modulate these processes significantly.
- Cytoskeletal Dynamics : ROCK2 regulates actin filament organization and cell shape. Inhibition leads to altered cytoskeletal dynamics, promoting cell survival and reducing apoptosis in various cell types, including endothelial cells and podocytes .
- Inflammation and Apoptosis : Studies indicate that this compound can alleviate inflammation and apoptosis induced by lipopolysaccharides (LPS) in renal cells. ROCK2 knockdown reversed LPS-induced cytotoxicity and inflammation by inhibiting the NF-κB/NLRP3 signaling pathway .
- Energy Metabolism : ROCK2 plays a critical role in regulating cellular metabolism. It has been identified as a negative regulator of fatty acid oxidation (FAO) in podocytes, suggesting that this compound could promote energy homeostasis by enhancing FAO and preventing apoptosis .
Research Findings
Recent studies have highlighted the diverse biological activities of this compound across different contexts:
- Diabetic Podocytopathy : In rodent models, this compound treatment reduced albuminuria and glomerular sclerosis by modulating ROCK2's role in podocyte energy metabolism. The compound was found to alleviate metabolic dysregulation associated with diabetes .
- Kidney Injury Models : ROCK2 inhibition using this compound significantly improved cell viability and reduced pro-inflammatory cytokine levels in HK-2 cells exposed to LPS. This indicates its potential utility in treating kidney injuries associated with inflammation .
- Cancer Research : In cancer models, selective ROCK2 inhibition has shown promise in reducing tumor formation and enhancing the effectiveness of other therapeutic agents. ROCK1 and ROCK2 have overlapping but distinct roles in angiogenesis, suggesting that targeting ROCK2 specifically may yield beneficial outcomes in cancer therapy .
Table 1: Summary of Key Studies on this compound
Implications for Therapeutic Use
The biological activity of this compound presents several therapeutic implications:
- Chronic Kidney Disease (CKD) : Given its role in podocyte health and energy metabolism, this compound is a promising candidate for treating diabetic nephropathy and other forms of CKD.
- Inflammatory Disorders : By modulating inflammatory pathways, this compound may serve as a therapeutic agent for conditions characterized by excessive inflammation, such as acute kidney injury.
- Cancer Therapy : The ability to inhibit tumor growth through modulation of ROCK signaling pathways positions this compound as a potential adjunct therapy in oncology.
Properties
IUPAC Name |
N-(1H-indazol-5-yl)-5-[3-(1,3-oxazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6OS/c1-2-11(16-19-6-7-25-16)8-12(3-1)17-23-24-18(26-17)21-14-4-5-15-13(9-14)10-20-22-15/h1-10H,(H,20,22)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSHRQCWPPIEIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(S2)NC3=CC4=C(C=C3)NN=C4)C5=NC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.